molecular formula C19H18F3NO4 B11498845 3-(3-Methylbenzyl)-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}butanoic acid

3-(3-Methylbenzyl)-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}butanoic acid

Cat. No.: B11498845
M. Wt: 381.3 g/mol
InChI Key: SAJAGBCAFKVXTR-UHFFFAOYSA-N
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Description

4-(3-METHYLPHENYL)-3-{[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}BUTANOIC ACID is a synthetic organic compound that features both aromatic and aliphatic components. It is characterized by the presence of a trifluoromethoxy group and a carbamoyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-METHYLPHENYL)-3-{[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}BUTANOIC ACID typically involves multi-step organic reactions. A common approach might include:

    Formation of the butanoic acid backbone: This can be achieved through a series of reactions starting from simpler aliphatic compounds.

    Introduction of the 3-methylphenyl group: This step may involve Friedel-Crafts alkylation or acylation reactions.

    Attachment of the trifluoromethoxyphenyl group: This can be done using nucleophilic aromatic substitution reactions.

    Formation of the carbamoyl group: This step often involves the reaction of an amine with a carbonyl compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions could target the carbamoyl group, converting it to an amine.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation products: Carboxylic acids, ketones.

    Reduction products: Amines.

    Substitution products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

4-(3-METHYLPHENYL)-3-{[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}BUTANOIC ACID may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly if it exhibits biological activity.

    Industry: Use as a specialty chemical in the production of materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

    4-(3-METHYLPHENYL)-3-{[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}PROPANOIC ACID: Similar structure but with a shorter aliphatic chain.

    4-(3-METHYLPHENYL)-3-{[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}PENTANOIC ACID: Similar structure but with a longer aliphatic chain.

Uniqueness

The presence of both the trifluoromethoxy group and the carbamoyl group in 4-(3-METHYLPHENYL)-3-{[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}BUTANOIC ACID may confer unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets.

Properties

Molecular Formula

C19H18F3NO4

Molecular Weight

381.3 g/mol

IUPAC Name

3-[(3-methylphenyl)methyl]-4-oxo-4-[4-(trifluoromethoxy)anilino]butanoic acid

InChI

InChI=1S/C19H18F3NO4/c1-12-3-2-4-13(9-12)10-14(11-17(24)25)18(26)23-15-5-7-16(8-6-15)27-19(20,21)22/h2-9,14H,10-11H2,1H3,(H,23,26)(H,24,25)

InChI Key

SAJAGBCAFKVXTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC(CC(=O)O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

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